Lipophilicity Gain from N-Benzyl Linker
The introduction of a methylene bridge in CAS 610320-53-1 significantly increases molecular lipophilicity compared to its N-phenyl analog CAS 1151-51-5. Quantitative Structure-Activity Relationship (QSAR) analysis of 61 N-benzylsalicylamides established that PET inhibitory activity increases approximately linearly with compound lipophilicity (log P) [1]. While experimentally measured log P values for the target compound are not directly available against a precisely matched comparator, calculated values for the benzyl scaffold systematically exceed those of the corresponding anilide, providing a quantifiable differentiation in a property directly linked to biological performance.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Calculated log P is higher than the N-phenyl analog due to the additional methylene group. |
| Comparator Or Baseline | 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS 1151-51-5), Measured Log P = 4.6777 . |
| Quantified Difference | The addition of a -CH2- group typically increases log P by ~0.5 unit based on the Hansch constant for the methylene linker. |
| Conditions | Calculated formal charge, polar surface area, and atom-based property contributions . |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability and target site accumulation in bioactive N-benzylsalicylamides, a critical differentiator for assay design in cell-based drug discovery.
- [1] Kráľová, K., et al. 'Structure-Activity Relationships of N-benzylsalicylamides for Inhibition of Photosynthetic Electron Transport.' Medicinal Chemistry, 2015, 11, 156-164. View Source
